Methanone, phenyl-2H-tetrazol-5-yl-
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Overview
Description
5-Benzoyl-2H-1,2,3,4-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2H-1,2,3,4-tetrazole typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is to use a nano-ZnO/Co3O4 catalyst in dimethylformamide (DMF) at elevated temperatures (120-130°C) for about 12 hours . This reaction yields the desired tetrazole compound with good efficiency.
Industrial Production Methods
Industrial production of 5-benzoyl-2H-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized products.
Scientific Research Applications
5-Benzoyl-2H-1,2,3,4-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-benzoyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, where it can act as a bioisostere to improve the pharmacokinetic properties of a drug .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-tetrazole
- 5-Methyl-1H-tetrazole
- 5-Amino-1H-tetrazole
Uniqueness
5-Benzoyl-2H-1,2,3,4-tetrazole is unique due to its benzoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
phenyl(tetrazolidin-5-yl)methanone |
InChI |
InChI=1S/C8H10N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5,8-12H |
InChI Key |
LIQALINCOLJVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2NNNN2 |
Origin of Product |
United States |
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